4-Hydroxynonafluoroazobenzene
Description
Contextualization of Azobenzene (B91143) Derivatives in Contemporary Materials Research
Azobenzene and its derivatives represent a cornerstone class of molecules in the field of photoresponsive materials. novapublishers.com Characterized by two phenyl rings linked by a nitrogen-nitrogen double bond (–N=N–), their defining feature is the ability to undergo a reversible geometric isomerization process between a thermally stable trans (E) form and a metastable cis (Z) form. nih.govmdpi.com This transformation can be triggered by light of specific wavelengths, typically UV light for the trans-to-cis conversion and visible light or heat for the reverse cis-to-trans process. nih.govaip.org
This molecular switching is accompanied by significant changes in geometry, dipole moment, and size, which can be harnessed to control material properties at a macroscopic level. aip.org Consequently, azobenzene derivatives have been widely integrated into various advanced materials. acs.org Their applications are diverse, spanning fields such as optical data storage, the development of molecular machines, photo-switchable catalysis, and the fabrication of smart surfaces with tunable wettability. nih.govwikipedia.orgmdpi.com Furthermore, they are extensively used as phototriggers in soft materials like liquid crystalline polymers, enabling the creation of photoactuators that convert light energy into mechanical work. mdpi.compnas.org The versatility and robust photoswitching behavior of azobenzenes make them fundamental building blocks in the design of materials whose functions can be remotely and precisely controlled by light. rsc.orguni-muenchen.de
The Modulatory Impact of Fluorine Substitution on Azobenzene Photophysical and Chemical Behavior
The strategic substitution of hydrogen with fluorine atoms on the azobenzene scaffold has a profound and highly beneficial impact on its photophysical and chemical properties. Fluorination, particularly at the ortho-positions relative to the azo group, is a key strategy for creating advanced photoswitches that can be operated exclusively with visible light, thereby avoiding the use of high-energy UV radiation which can be damaging to biological systems. rsc.orgnih.gov
The primary effect of ortho-fluorination is the electronic stabilization of the non-bonding n-orbitals of the azo group. This stabilization is more pronounced in the Z-isomer, leading to a significant separation of the n→π* electronic transition absorption bands for the E and Z isomers. nih.govresearchgate.net Typically, the n→π* band of the E-isomer is red-shifted (moved to longer wavelengths), while the corresponding band of the Z-isomer is blue-shifted (moved to shorter wavelengths). rsc.orgnsf.gov This spectral separation allows for highly efficient and selective, bidirectional isomerization using two different wavelengths of visible light (e.g., green and blue light). researchgate.netnih.gov
Furthermore, this electronic effect dramatically increases the thermal stability of the Z-isomer. The barrier for thermal relaxation back to the E-form is heightened, extending the half-life of the Z-isomer from hours to, in the case of tetra-ortho-fluoroazobenzene, hundreds or even thousands of days. rsc.orgrsc.org This enhanced stability is critical for applications where the "switched" state must be maintained for long periods. The introduction of fluorine can also influence receptor pharmacology when these molecules are used as photopharmaceutical agents. nih.gov
| Property | Unsubstituted Azobenzene | Tetra-ortho-fluoroazobenzene | Reference |
|---|---|---|---|
| E → Z Isomerization Wavelength | UV (~320-380 nm, π→π) | Visible/Green Light (~530 nm, n→π) | researchgate.netuu.nl |
| Z → E Isomerization Wavelength | Visible/Blue Light (~440 nm, n→π) or Thermal | Visible/Blue Light (~400-430 nm, n→π) | researchgate.netuu.nl |
| n→π* Band Separation (E vs. Z) | Minimal / Overlapping | Significant (~50-100 nm) | researchgate.netnih.gov |
| Thermal Half-life of Z-Isomer | Hours | Days to Years (e.g., ~700 days) | researchgate.netrsc.org |
Rationale for Comprehensive Academic Investigation of 4-Hydroxynonafluoroazobenzene
The academic interest in this compound stems from its unique combination of a highly fluorinated photoswitchable core and a chemically significant functional group. This compound is synthesized via the hydrolysis of decafluoroazobenzene. nih.gov While the nonafluoroazobenzene backbone provides the desirable photophysical properties associated with heavily fluorinated azos—such as visible-light addressability and high Z-isomer stability—the para-hydroxyl (-OH) group introduces specific biological activity.
Research has identified this compound as a novel inhibitor of key enzymes in the androgen biosynthesis pathway. nih.gov Specifically, it inhibits 17α-hydroxylase-C17,20-lyase and testosterone-5α-reductase. nih.govacs.org These enzymes are critical targets in the development of therapeutics for hormone-dependent conditions, most notably prostate cancer. nih.govacs.org The ability of this molecule to interfere with these biological pathways provides a compelling rationale for its investigation, distinct from purely materials science applications. The study of this compound allows researchers to explore the synergy between light-controllable isomerization and potent bioactivity, paving the way for the development of next-generation photopharmaceuticals where biological effects could potentially be modulated by light.
| Enzyme Target | Inhibitory Concentration / Constant | Reference |
|---|---|---|
| 17α-hydroxylase | IC50 = 30 µM | nih.gov |
| C17,20-lyase | IC50 = 33 µM | nih.gov |
| Testosterone-5α-reductase | Ki = 10 µM | nih.gov |
Overview of Current Academic Research Frontiers and Interdisciplinary Relevance for the Compound
The study of this compound is situated at the intersection of several major research frontiers, highlighting its significant interdisciplinary relevance. The unique properties conferred by its fluorinated structure make it and related compounds model systems for exploration in photopharmacology, advanced functional materials, and biophotonics.
One of the most active frontiers is photopharmacology , which aims to create drugs whose therapeutic activity can be precisely controlled in space and time using light. nih.govuu.nl Fluorinated azobenzenes are ideal for this purpose due to their biocompatible activation wavelengths and stable isomers. nih.govnih.gov Research is focused on integrating these photoswitches into various bioactive molecules to control processes like enzyme activity, ion channel function, and receptor binding, with the ultimate goal of developing light-activated therapies with reduced side effects. acs.orgwikipedia.org
In materials science , highly fluorinated azobenzenes are being investigated for their use in dynamic molecular crystals capable of converting light into mechanical work. pnas.org The significant and rapid geometric change upon isomerization can induce stress in a crystal lattice, causing it to bend or deform, forming the basis for microscopic actuators and soft robotics. pnas.org
A third frontier is the development of advanced imaging and sensing tools . Azobenzene-fluorophore conjugates are being designed where the isomerization of the azobenzene moiety can modulate the fluorescence of a nearby dye. uni-muenchen.de This allows for the creation of sophisticated probes for super-resolution microscopy and biosensing applications.
The relevance of this compound and its analogs thus spans medicinal chemistry, chemical biology, materials science, and photonics, making it a compound of high interest for collaborative and interdisciplinary scientific investigation. uni-muenchen.deacs.orgmdpi.comfrontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
25593-03-7 |
|---|---|
Molecular Formula |
C12HF9N2O |
Molecular Weight |
360.13 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12HF9N2O/c13-1-2(14)4(16)10(5(17)3(1)15)22-23-11-6(18)8(20)12(24)9(21)7(11)19/h24H |
InChI Key |
JYNSAKFWNZEUTH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Synonyms |
4-HNFAB 4-hydroxynonafluoroazobenzene |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Functionalization
Established and Emerging Synthetic Routes to Fluorinated Azobenzenes
The construction of fluorinated azobenzenes can be achieved through various synthetic strategies. These methods often involve the coupling of fluorinated aromatic precursors.
Pathways for Regioselective Introduction of Perfluorinated Aromatic Systems
The introduction of perfluorinated aromatic systems into azobenzenes is a key step in creating highly fluorinated derivatives. One established method is the hydrolysis of decafluoroazobenzene, which yields 4-hydroxynonafluoroazobenzene. nih.govacs.org This reaction provides a direct route to a para-substituted hydroxylated product.
Another approach involves the oxidation of fluorinated anilines to form azobenzene (B91143) intermediates. nih.gov This method offers a modular route to various fluorinated phenazines. nih.gov The Baeyer-Mills reaction, which involves the coupling of anilines and nitrosobenzenes, is another efficient method for synthesizing non-symmetric azobenzenes. researchgate.net However, the instability of some nitrosobenzene (B162901) precursors can be a drawback. researchgate.net To address this, in-situ oxidation of anilines to generate nitrosobenzene derivatives under continuous flow conditions has been developed, offering a safer and more efficient alternative. researchgate.net
Recent advancements have also explored dehydrogenative aromatization from cyclohexanones, which allows for regioselective functionalization without the constraints of traditional ortho/meta/para directing effects in aromatic compounds. chemrxiv.orgchemrxiv.org This strategy provides a novel pathway to diverse azobenzenes, including unsymmetrical ones, from non-aromatic precursors. chemrxiv.orgchemrxiv.org
Methodologies for Stereoselective and Regioselective Hydroxyl Group Incorporation
The incorporation of hydroxyl groups into the azobenzene structure can be achieved through several methodologies, often with control over the position of the hydroxyl group.
A primary method for synthesizing this compound is the hydrolysis of decafluoroazobenzene. nih.govacs.org This reaction specifically introduces a hydroxyl group at the para position. The synthesis of 4-hydroxyazobenzene, a related non-fluorinated compound, is commonly achieved through an azo coupling reaction between aniline (B41778) diazonium salt and phenol, where the coupling occurs preferentially at the para position to minimize steric hindrance. researchgate.net
For the synthesis of other hydroxylated fluorinated azobenzenes, such as 4,4'-dihydroxyoctafluoroazobenzene, demethylation of the corresponding dimethoxy derivative using reagents like aluminum iodide (AlI3) can be employed. nih.govacs.org Alternatively, hydrolysis of decafluoroazobenzene under phase-transfer conditions can also yield this dihydroxy compound. nih.govacs.org
Novel Synthetic Approaches for this compound
Research continues to focus on developing new and improved synthetic methods for this compound to enhance efficiency and sustainability.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic approach to modifying various reaction parameters. General principles of reaction optimization include adjusting temperature, solvent, stoichiometry of reagents, and the choice of catalysts or additives. nih.govwhiterose.ac.ukresearchgate.net
For instance, in the synthesis of related azo compounds, screening different solvents and the loading of reagents has been shown to significantly improve product yields. researchgate.net The use of flow chemistry, particularly with microwave reactors, allows for rapid optimization of reaction conditions by enabling quick analysis and immediate feedback. nii.ac.jp This "9+4+1 method" involves a structured series of experiments to efficiently identify the optimal conditions. nii.ac.jp For the synthesis of dihydrobenzofuran neolignans, a related field, optimizing the oxidant, solvent, and reaction time led to improved conversion and selectivity while being more environmentally friendly. scielo.br These principles can be applied to the synthesis of this compound to achieve higher efficiency.
Table 1: Key Parameters for Reaction Optimization
| Parameter | Description | Potential Impact on Synthesis |
| Temperature | The thermal energy supplied to the reaction. | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also increase side product formation. nih.govscielo.br |
| Solvent | The medium in which the reaction takes place. | Influences solubility of reactants, reaction rate, and selectivity. researchgate.netscielo.br |
| Reagent Stoichiometry | The molar ratio of the reactants. | Can impact conversion rates and minimize unreacted starting materials. nih.gov |
| Catalyst | A substance that increases the reaction rate without being consumed. | Can significantly improve reaction efficiency and selectivity. organic-chemistry.org |
| Reaction Time | The duration of the reaction. | Needs to be optimized to ensure complete conversion without promoting decomposition or side reactions. scielo.br |
Principles of Sustainable Chemistry in the Synthesis of Fluorinated Azo Compounds
The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of fluorinated azo compounds to minimize environmental impact. Key aspects include the use of environmentally benign solvents, metal-free catalysts, and energy-efficient processes. organic-chemistry.orgrsc.org
Recent developments have focused on metal-free oxidation of hydrazines using greener oxidants to produce azo compounds, avoiding the use of toxic chlorinating reagents. organic-chemistry.org Electrochemical methods also offer a more sustainable approach by eliminating the need for chemical oxidants. organic-chemistry.orgresearchgate.net The use of visible light in photoredox catalysis provides an energy-efficient and practical method for synthesizing azo compounds from hydrazine (B178648) derivatives using air as the oxidant. researchgate.net
Furthermore, the development of synthetic routes that are more step-economical, meaning they involve fewer synthetic steps, contributes to sustainability by reducing waste generation. rsc.org The synthesis of fluorinated polymers, for example, has utilized nucleophilic aromatic substitution reactions, which can be more efficient than other methods. mdpi.com
Strategic Functionalization and Derivatization for Advanced Research Utility
The this compound scaffold can be strategically modified to create derivatives with tailored properties for various research applications. The hydroxyl group and the fluorinated rings provide reactive sites for further functionalization.
The electron-poor nature of the perfluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org This allows for the introduction of various functional groups by replacing one of the fluorine atoms. For example, the selective replacement of ortho-fluorines with amines has been demonstrated to control the photochemical properties of azobenzenes. rsc.org
The hydroxyl group can be functionalized through reactions such as esterification or etherification. optica.org This allows for the attachment of other molecules or polymers to the azobenzene core. For instance, functionalization with photo- or thermal-cross-linkable groups can lead to materials with high thermal resistance. optica.org
Strategic C-H functionalization is another powerful tool for derivatization. rsc.orgnih.govescholarship.org Palladium-catalyzed ortho-bromination followed by copper-catalyzed methoxylation has been used to synthesize tetra-ortho-methoxylated azobenzenes. acs.org This sequential catalytic approach allows for the introduction of functionalities that might not be compatible with other methods. acs.org Radical ligand transfer has also emerged as a general strategy for the functionalization of alkyl radicals, which could be applied to derivatives of this compound. beilstein-journals.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Characterization of Electronic States
Quantum chemical calculations are instrumental in describing the electronic landscape of 4-Hydroxynonafluoroazobenzene, which governs its photophysical and photochemical properties. These methods provide a detailed picture of the molecule's orbitals and the energies associated with its different electronic states.
Ground State (S₀) Electronic Structure, Conformation, and Charge Distribution
In its electronic ground state (S₀), the this compound molecule predominantly exists in the thermodynamically stable trans (or E) conformation. Quantum chemical calculations, often employing Density Functional Theory (DFT), reveal the optimized geometry of this isomer. The molecule is nearly planar, though the perfluorinated phenyl ring may exhibit a slight twist relative to the azobenzene (B91143) core due to steric hindrance from the bulky fluorine atoms.
The electronic structure is characterized by a network of σ and π molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions. In the trans isomer, both the HOMO and LUMO are primarily of π character, localized across the entire azobenzene framework.
The introduction of the electron-withdrawing nonafluorinated phenyl group and the electron-donating hydroxyl group significantly influences the charge distribution. Natural Bond Orbital (NBO) analysis or other population analysis schemes can quantify the partial atomic charges, showing a polarization of the molecule. The nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group exhibit negative partial charges, while the adjacent carbon atoms and the hydrogen of the hydroxyl group are positively charged. This charge distribution is critical for understanding intermolecular interactions.
Table 1: Calculated Ground State (S₀) Properties of trans-4-Hydroxynonafluoroazobenzene
| Property | Value | Method |
| Dipole Moment | Value dependent on specific calculation | DFT/B3LYP |
| HOMO Energy | Value dependent on specific calculation | DFT/B3LYP |
| LUMO Energy | Value dependent on specific calculation | DFT/B3LYP |
| N=N Bond Length | ~1.25 Å | DFT/B3LYP |
Note: The specific values in this table are illustrative and would be obtained from detailed quantum chemical calculations.
Excited State (S₁, S₂, T₁) Energy Landscapes, Character, and Deactivation Pathways
Upon absorption of light, this compound is promoted to an electronically excited state. Time-Dependent Density Functional Theory (TD-DFT) is a common method to calculate the energies and characteristics of these excited states. The lowest singlet excited states, S₁ and S₂, and the lowest triplet state, T₁, are of particular importance for the photoisomerization process.
The S₁ state is typically an n→π* state, resulting from the excitation of an electron from a non-bonding orbital on the nitrogen atoms to a π* anti-bonding orbital. The S₂ state is generally a π→π* state. The relative energies of these states can be influenced by the solvent environment.
The deactivation from these excited states back to the ground state can occur through several pathways, including fluorescence, intersystem crossing to the triplet manifold, and non-radiative decay via conical intersections. The photoisomerization from the trans to the cis isomer is believed to proceed primarily through a rotation or inversion mechanism on the excited state potential energy surface, leading to a conical intersection with the ground state surface, which facilitates efficient non-radiative decay back to either the trans or cis ground state.
Molecular Dynamics Simulations for Conformational Dynamics and Environmental Effects
While quantum chemistry provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, including conformational changes and interactions with its environment.
Trajectories of Azobenzene Isomerization in Solution and Condensed Phases
MD simulations can be used to model the isomerization process of this compound in different environments. By combining quantum mechanical calculations for the excited state with classical mechanics for the nuclear motion (QM/MM methods), researchers can simulate the trajectory of the molecule as it transitions from the trans to the cis isomer upon photoexcitation. These simulations can reveal the timescale of the isomerization event and the specific atomic motions involved, such as the rotation around the N=N bond or the inversion at one of the nitrogen atoms.
Influence of Solvent-Solute Interactions on Molecular Conformation and Dynamics
The surrounding solvent can have a profound impact on the properties and dynamics of this compound. MD simulations are ideally suited to study these solvent-solute interactions. The polar hydroxyl group can form hydrogen bonds with protic solvents, while the fluorinated ring can exhibit solvophobic or fluorous interactions.
These interactions can affect the relative stability of the trans and cis isomers, influence the absorption spectrum (solvatochromism), and alter the kinetics of the thermal back-isomerization from cis to trans. By simulating the molecule in explicit solvent, MD can provide a detailed understanding of how the solvent shell structure modulates the conformational dynamics and the isomerization pathway. okstate.edupearson.comresearchgate.netnih.govcolby.edu
Table 2: Representative Solvent-Solute Interaction Energies
| Solvent | Interaction Type | Estimated Energy (kcal/mol) |
| Water | Hydrogen Bonding (with -OH) | -3 to -5 |
| Hexane | van der Waals | -1 to -2 |
| Perfluorohexane | Fluorous Interactions | Favorable, but specific energy is context-dependent |
Note: These are typical energy ranges and the actual values depend on the specific orientation and distance.
Density Functional Theory (DFT) Studies of Mechanistic Pathways
DFT is a versatile tool for investigating the detailed mechanisms of chemical reactions and transformations involving this compound. nih.govresearchgate.netpku.edu.cn By calculating the potential energy surface, researchers can identify transition states and intermediates along a particular reaction coordinate.
For the photoisomerization of this compound, DFT can be used to map out the energy profiles for the competing rotational and inversional pathways in the excited state. nih.gov This allows for a determination of the preferred isomerization mechanism. Furthermore, DFT can be employed to study other potential reactions, such as the protonation/deprotonation of the hydroxyl group in different pH environments and how this affects the photoswitching behavior. The calculated activation energies and reaction enthalpies provide quantitative insights into the feasibility and kinetics of these processes. nih.gov
Photochemical Isomerization Transition States and Energy Barriers (e.g., Inversion and Rotation Mechanisms)
The photoisomerization of azobenzene and its derivatives from the more stable E (trans) isomer to the Z (cis) isomer is the cornerstone of their function as molecular switches. Computational studies, typically employing Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in mapping the potential energy surfaces of the excited states to understand this process. Two primary mechanisms are considered for the isomerization in the excited state: rotation and inversion.
Rotation Mechanism: This pathway involves the twisting of the molecule around the N=N double bond. In the excited state, the π-bond is weakened, making this rotation energetically accessible.
Inversion Mechanism: This pathway involves a planar movement where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp, leading to a linear transition state for that part of the molecule.
For ortho-fluorinated azobenzenes, computational models are used to calculate the energy barriers associated with both pathways. nih.gov These calculations help determine the most probable route for photoisomerization. The fluorine atoms, being electron-withdrawing, influence the electronic structure of the azo bridge, thereby affecting the energies of the ground and excited states and the transition state barriers. rsc.orgacs.org The introduction of a hydroxyl group in the para-position creates a "push-pull" system, which can further modify the electronic landscape and favor specific isomerization pathways.
Below is a table of hypothetical, yet representative, energy barriers for the photochemical isomerization of this compound, as would be predicted by DFT calculations.
| Isomerization Pathway | Transition | Calculated Energy Barrier (kJ/mol) |
|---|---|---|
| Rotation | S1 (n→π) | ~40 - 50 |
| Inversion | S1 (n→π) | ~55 - 65 |
| Rotation | S2 (π→π*) | ~10 - 20 |
Thermal Relaxation Pathways and Kinetic Parameters of Isomeric Forms
The thermal relaxation from the metastable Z-isomer back to the stable E-isomer is a critical parameter that defines the lifetime of the switched state. This process occurs on the ground state potential energy surface. For push-pull azobenzenes, such as those substituted with an electron-donating hydroxyl group and electron-withdrawing fluorine atoms, the thermal isomerization is generally accepted to proceed via a rotational mechanism. nih.govlongdom.org This is because the charge separation in the transition state is stabilized by the push-pull substituents, significantly lowering the energy barrier for rotation compared to inversion. researchgate.net
The hydroxyl group in 4-hydroxyazobenzenes introduces an additional layer of complexity and control. In the presence of hydrogen-bond-donating species (like protic solvents or water vapor), the thermal isomerization rate can be dramatically accelerated. nih.gov This is attributed to a hydrogen-bond-catalyzed tautomerization, shifting the equilibrium from the azo form to the hydrazone form. The C=N single bond character in the hydrazone tautomer facilitates rotation, thereby lowering the activation energy for thermal relaxation. nih.gov
Computational models are used to calculate the activation energy (Ea) and other kinetic parameters for this thermal back-reaction.
| Parameter | Condition | Predicted Value |
|---|---|---|
| Mechanism | Ground State | Rotation |
| Activation Energy (Ea) | Aprotic Solvent | ~90 - 100 kJ/mol |
| Activation Energy (Ea) | Protic (H-bonding) Solvent | ~60 - 75 kJ/mol |
| Half-life (t½) at 298 K | Aprotic Solvent | Hours to Days |
| Half-life (t½) at 298 K | Protic (H-bonding) Solvent | Seconds to Minutes |
Computational Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Vibrational Mode Analysis and Predicted Spectral Shifts of Isomeric Forms
Vibrational spectroscopy (Infrared and Raman) provides a detailed fingerprint of a molecule's structure. Computational vibrational analysis, typically performed using DFT methods, is essential for assigning experimentally observed spectral bands to specific molecular motions. nih.gov By calculating the harmonic frequencies for both the E and Z isomers of this compound, it is possible to predict the spectral shifts that accompany isomerization.
These calculations can reveal how the geometry change affects key vibrational modes. For instance, the N=N stretching frequency is a characteristic probe of the azo group. It is expected to shift to a lower wavenumber in the Z-isomer compared to the E-isomer due to changes in bond strength and symmetry. Similarly, the C-N stretching modes and phenyl ring vibrations are also sensitive to the isomeric state. slideshare.net Comparing the computed spectra of the two isomers allows for a clear, quantitative prediction of the changes that can be observed experimentally, confirming successful photoswitching.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - E-isomer | Predicted Wavenumber (cm⁻¹) - Z-isomer | Expected Shift (Z vs. E) |
|---|---|---|---|
| N=N Stretch | ~1440 - 1460 | ~1500 - 1520 | Increase |
| C-N Stretch | ~1140 - 1160 | ~1180 - 1200 | Increase |
| O-H Bend | ~1330 - 1350 | ~1320 - 1340 | Slight Decrease |
| C-F Stretch | ~1100 - 1300 | ~1100 - 1300 | Complex Shifts |
Electronic Absorption and Emission Profile Simulations for Photophysical Understanding
Simulating the electronic absorption (UV-Vis) spectra is crucial for understanding the photophysical properties of a molecular switch. Time-dependent DFT (TD-DFT) is the most common method for predicting the vertical excitation energies and oscillator strengths that define the absorption profile. acs.org For azobenzenes, two key electronic transitions are of interest: the low-intensity n→π* transition in the visible region and the high-intensity π→π* transition in the UV region.
A significant achievement in the design of azobenzene photoswitches has been the ability to separate the n→π* absorption bands of the E and Z isomers. nih.gov Ortho-fluorination is a key strategy to achieve this. acs.org Computational simulations for this compound would predict that the n→π* band of the E-isomer is red-shifted into the visible spectrum, while the n→π* band of the Z-isomer is also well-defined and spectrally separated. This separation is vital as it allows for selective excitation of each isomer with different wavelengths of visible light, enabling nearly quantitative, bidirectional photoswitching without resorting to UV light. acs.orgnih.gov The simulations provide the theoretical foundation for this selective addressability.
| Isomer | Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |
|---|---|---|---|
| E-isomer | π→π | ~360 - 370 | High (>0.5) |
| E-isomer | n→π | ~480 - 500 | Low (<0.01) |
| Z-isomer | π→π | ~340 - 350 | Moderate (~0.2) |
| Z-isomer | n→π | ~420 - 440 | Low (~0.02) |
Advanced Spectroscopic and Mechanistic Characterization of Photoresponsive Phenomena
Time-Resolved Spectroscopic Probes for Isomerization Kinetics
Time-resolved spectroscopy is an indispensable tool for unraveling the intricate details of photochemical reactions. By monitoring spectral changes on ultrafast timescales, from femtoseconds to milliseconds, it is possible to directly observe the transient species and chart the reaction pathways involved in the photoisomerization of 4-Hydroxynonafluoroazobenzene.
Ultrafast transient absorption spectroscopy (TAS) provides a window into the fleeting existence of electronically excited states. youtube.com In a typical TAS experiment, a short "pump" pulse of light excites the molecule to a higher energy state, and a subsequent "probe" pulse, delayed by a precisely controlled time interval, measures the absorption of this transient excited species. By varying the delay between the pump and probe pulses, a time-resolved absorption spectrum is constructed, revealing the lifetimes and decay pathways of the excited states. youtube.com
For azobenzene (B91143) derivatives, excitation into the n→π* or π→π* absorption bands initiates the trans-to-cis isomerization process. The excited molecule is expected to decay non-radiatively from the Franck-Condon region to a conical intersection with the ground state, leading to the formation of the cis-isomer. The dynamics of this process for this compound are anticipated to be on the picosecond timescale, a hallmark of azobenzene photochemistry. The presence of the electron-donating hydroxyl group and the electron-withdrawing nonafluorophenyl group likely influences the energies of the excited states and the position of the conical intersection, thereby affecting the excited-state lifetime.
While most azobenzenes are weakly emissive due to the highly efficient isomerization pathway, time-resolved emission spectroscopy can provide complementary information. Any observed fluorescence would report on the lifetime of the emissive excited state and its quenching by the isomerization process.
Table 1: Representative Excited State Lifetimes for Azobenzene Derivatives
| Derivative | Excitation Wavelength (nm) | Solvent | Excited State Lifetime (ps) | Isomerization Mechanism |
|---|---|---|---|---|
| Azobenzene | 310 (π→π*) | Hexane | ~1 | Rotation |
| Azobenzene | 436 (n→π*) | Hexane | ~3 | Rotation |
This table presents typical data for related compounds to infer the expected behavior of this compound.
The quantum yield (Φ) of a photoreaction is a critical parameter that quantifies its efficiency, defined as the number of molecules undergoing a specific transformation divided by the number of photons absorbed. For this compound, the quantum yields for both the forward (trans-to-cis, Φt→c) and reverse (cis-to-trans, Φc→t) isomerization are of interest. These values can be determined by monitoring the changes in the absorption spectrum upon irradiation with light of a specific wavelength and intensity.
The progress of the photoreaction can be monitored in real-time using UV-Vis spectroscopy. The characteristic absorption bands of the trans and cis isomers are typically distinct. For many azobenzenes, the trans isomer exhibits a strong π→π* transition in the UV region and a weaker n→π* transition in the visible region. The cis isomer generally shows a blue-shifted π→π* band and a more intense n→π* band. The high degree of fluorination in this compound is expected to blue-shift the π→π* transition. By tracking the absorbance changes at wavelengths where the two isomers have different extinction coefficients, the kinetics of the isomerization can be followed, and the composition of the photostationary state (PSS), the equilibrium mixture of isomers under continuous irradiation, can be determined.
The quantum yield is then calculated from the initial rate of isomerization, the photon flux, and the extinction coefficients of the isomers. The fluorination pattern in this compound may lead to a high quantum yield for the trans-to-cis isomerization.
Table 2: Illustrative Photoisomerization Quantum Yields for Substituted Azobenzenes
| Compound | Solvent | λirr (nm) | Φt→c | Φc→t |
|---|---|---|---|---|
| Azobenzene | Hexane | 313 | 0.25 | 0.42 |
| 4-Aminoazobenzene | Ethanol | 313 | 0.10 | 0.01 |
This table provides data for analogous compounds to contextualize the expected quantum yields for this compound.
Vibrational Spectroscopic Analysis of Photoinduced Structural Transformations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular-level view of the structural changes that occur during photoisomerization. By probing the vibrational modes of the molecule, these techniques can distinguish between the trans and cis isomers and offer insights into conformational changes.
The trans and cis isomers of this compound are expected to exhibit distinct IR and Raman spectra due to their different molecular symmetries and geometries. The trans isomer, being more symmetric, generally has a simpler spectrum with fewer active vibrational modes compared to the less symmetric cis isomer.
Key vibrational modes that can serve as signatures for each isomer include:
N=N stretch: The azo group stretching vibration is a characteristic feature. In the trans isomer, this mode is often IR-inactive due to symmetry but Raman-active, appearing around 1400-1450 cm-1. In the cis isomer, the symmetry is broken, and the N=N stretch becomes IR-active, often shifting to a slightly higher frequency.
C-N stretch: The stretching vibrations of the carbon-nitrogen bonds connecting the phenyl rings to the azo group are also sensitive to isomerization.
O-H stretch: The hydroxyl group's stretching frequency, typically in the range of 3200-3600 cm-1, can provide information about hydrogen bonding, which may differ between the two isomers.
The highly polar C-F bonds in the nonafluorophenyl ring are expected to give rise to strong IR absorptions, particularly in the 1100-1400 cm-1 region.
Table 3: General Wavenumber Regions for Key Vibrational Modes in Azobenzene Derivatives
| Vibrational Mode | trans-Isomer (cm-1) | cis-Isomer (cm-1) | Spectroscopic Technique |
|---|---|---|---|
| N=N stretch | ~1440 (Raman active) | ~1510 (IR active) | IR, Raman |
| C-N stretch | ~1150 | ~1130 | IR, Raman |
| Phenyl C-C stretch | ~1600, ~1500 | ~1600, ~1500 | IR, Raman |
| C-F stretch | ~1100-1400 | ~1100-1400 | IR |
This table outlines the expected regions for vibrational bands based on general knowledge of azobenzene spectroscopy.
By coupling spectroscopic measurements with a light source, it is possible to monitor the photoinduced conformational changes in real-time. For instance, by irradiating a sample of this compound within the spectrometer, one can record the appearance of new vibrational bands corresponding to the cis isomer and the disappearance of bands associated with the trans isomer. This in-situ approach allows for the direct observation of the structural evolution during the photoreaction.
Difference spectroscopy, where the spectrum of the unirradiated sample is subtracted from the spectrum of the irradiated sample, is a powerful technique for highlighting the subtle changes in the vibrational spectrum upon isomerization. This method can reveal even small frequency shifts and intensity changes that might otherwise be obscured.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Composition and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and for quantifying the ratio of isomers in a mixture. Both 1H and 19F NMR are particularly relevant for characterizing this compound.
The chemical shifts of the protons and fluorine atoms are highly sensitive to their local electronic environment, which differs significantly between the planar trans isomer and the non-planar cis isomer. In the trans isomer, the aromatic protons of the hydroxyl-substituted ring are in the shielding cone of the other phenyl ring, leading to upfield shifts compared to the cis isomer where this effect is absent.
In 1H NMR, the signals for the aromatic protons on the hydroxyl-bearing ring are expected to be at different chemical shifts for the trans and cis isomers. Integration of these distinct signals allows for the precise determination of the isomeric ratio in a photostationary state or during the course of thermal relaxation from the cis to the trans form.
Furthermore, dynamic NMR techniques can be employed to study the kinetics of the thermal cis-to-trans isomerization. By monitoring the change in the NMR signals as a function of time and temperature, the rate constant and the activation energy for this process can be determined.
Table 4: Expected 1H and 19F NMR Chemical Shift Differences Between trans and cis Isomers of Substituted Azobenzenes
| Nucleus | Isomer | Expected Chemical Shift Region (ppm) | Rationale for Difference |
|---|---|---|---|
| 1H (aromatic) | trans | Upfield relative to cis | Anisotropic shielding from the adjacent phenyl ring |
| 1H (aromatic) | cis | Downfield relative to trans | Reduced shielding effect due to non-planar geometry |
| 19F (ortho) | trans | Distinct from cis | Change in through-space electronic interactions |
This table provides a qualitative prediction of NMR spectral features based on established principles for azobenzene isomers.
Quantitative Isomeric Analysis and Photo-Stationary State Determination
The photochromism of azobenzene derivatives is defined by the reversible isomerization between their trans (E) and cis (Z) forms, which can be triggered by light. A key characteristic of this process is the photo-stationary state (PSS), an equilibrium mixture of the two isomers that is established under continuous irradiation at a specific wavelength. nih.govtaylorandfrancis.com The composition of the PSS is dependent on the wavelength of light, the absorption spectra of the E and Z isomers, and their respective photoisomerization quantum yields. taylorandfrancis.com
For fluorinated azobenzenes, particularly those with ortho-fluorine substituents, the electronic properties are significantly altered compared to their non-fluorinated counterparts. This modification often leads to a notable separation of the n→π* absorption bands of the E and Z isomers. This separation is crucial as it allows for more selective excitation of each isomer, enabling nearly quantitative, two-way switching with visible light (e.g., green and blue light). The introduction of para-substituents, such as the hydroxyl group in this compound, further tunes these absorption spectra.
Quantitative analysis of the isomeric ratio at any given PSS is typically performed using techniques like ¹H NMR or UV-Vis spectroscopy. In NMR spectroscopy, the distinct chemical shifts of protons on the trans and cis isomers allow for their relative concentrations to be determined by integrating the corresponding signals. UV-Vis spectroscopy can also be used by monitoring the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients.
Table 1: Representative Photo-Stationary State (PSS) Composition for Fluorinated Azobenzenes
| Wavelength (nm) | Predominant Isomerization | Typical Z-isomer % at PSS |
| >500 (Green Light) | E → Z | 80 - 95% |
| ~410 (Blue Light) | Z → E | 3 - 10% |
| ~365 (UV Light) | E → Z | >90% |
| >630 (Red Light)¹ | E → Z | >75% |
¹Achieved in specially designed fluorinated azobenzenes with extended π-conjugation.
Elucidation of Conformational Exchange Processes and Barriers in Solution
Techniques like dynamic NMR (DNMR) spectroscopy, including 1D and 2D exchange spectroscopy (EXSY), are powerful tools for studying these processes. By analyzing changes in the NMR lineshape as a function of temperature, it is possible to calculate the rate constants for the exchange processes and determine the activation energy barriers. For fluorinated compounds, ¹⁹F NMR can be a particularly sensitive probe. Computational methods, such as Density Functional Theory (DFT), are often used in concert with experimental data to model the different conformations and calculate the energy barriers, providing deeper insight into the dynamic landscape of the molecule. For instance, studies on o-fluoro substituted Z-azobenzene have revealed a slight energetic preference (0.3–0.5 kcal/mol) for conformations that allow for a stabilizing C–F/π interaction. figshare.com
Chiroptical Spectroscopy for Helicity and Supramolecular Chirality Studies
When an azobenzene molecule is rendered chiral, either through the incorporation of a chiral center or by forming a twisted, non-planar structure (atropisomerism), it can interact differently with left- and right-circularly polarized light. This interaction gives rise to chiroptical properties that can be studied to understand the molecule's three-dimensional structure and its potential use in chiral-responsive systems.
Circular Dichroism (CD) Spectroscopy in Solution and Self-Assembled States
Circular Dichroism (CD) spectroscopy is the primary technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral azobenzene, the CD spectrum provides a fingerprint of its stereochemistry. The photoisomerization from the relatively planar trans state to the inherently helical cis state typically results in a dramatic change in the CD spectrum, making these molecules effective chiroptical switches.
Furthermore, when such molecules self-assemble in solution to form larger aggregates or align in liquid crystal phases, chirality can be expressed and amplified at the supramolecular level. The CD signals of these self-assembled states can provide information about the helical arrangement and long-range chiral order within the assembly.
Photoinduced Chiral Switching and Anisotropic Material Response
The ability to reversibly alter the chiroptical properties of a molecule with light is known as photoinduced chiral switching. This phenomenon is the basis for developing advanced materials whose properties can be controlled remotely and non-invasively.
When an azobenzene-containing material, such as a polymer film, is irradiated with linearly polarized light, a macroscopic optical anisotropy can be induced. This occurs because the trans-cis photoisomerization is most probable for molecules whose transition dipole moment is aligned with the light's polarization vector. Through repeated isomerization cycles, the azobenzene molecules tend to align themselves perpendicular to the polarization direction to minimize absorption, resulting in an ordered, anisotropic material. researchgate.net If the azobenzene units are chiral, this photo-orientation can lead to materials with a light-controllable, anisotropic chiroptical response, which is of interest for applications in optical data storage, polarization gratings, and smart materials.
Integration and Applications in Advanced Materials Science
Photoresponsive Polymer Systems and Networks
The incorporation of 4-Hydroxynonafluoroazobenzene into polymer architectures allows for the creation of materials that can respond to light stimuli, leading to changes in their physical and chemical properties. This has been achieved through both covalent bonding and guest-host interactions, enabling a variety of applications.
The covalent integration of this compound moieties into polymer structures, either as part of the main chain or as pendant side chains, is a powerful strategy for imbuing the material with photoresponsive behavior. This approach allows for precise control over the concentration and distribution of the photochromic units, thereby enabling the tuning of the material's properties. For instance, novel polymeric-based precursors have been synthesized by incorporating benzoxazine (B1645224) units as side chains, end chains, or in the main chain of the polymer.
The synthesis of side-chain liquid crystalline polysiloxanes and polymethacrylates containing various mesogenic units demonstrates the versatility of this approach. These polymers exhibit different phase transition behaviors depending on the structure of the polymer backbone and the mesogenic side chains. The submonomer solid-phase synthesis of triazine-based polymers further highlights the ability to create sequence-defined polymers with diverse side-chain functionalities, which can influence conformational folding and intermolecular assembly.
The discovery of host-guest complexation has led to significant advancements in various areas of materials science. Host molecules like cyclodextrins are well-known for their ability to form inclusion complexes with a variety of guest molecules, thereby enhancing the stability of the guest against degradation. Such complexation can also improve the mechanical, rheological, and thermal properties of the host polymer.
The photoisomerization of this compound can be harnessed to generate macroscopic mechanical motion in polymer networks, leading to the development of photomechanical actuators and shape memory materials. When embedded in a polymer matrix, the reversible trans-cis isomerization of the azobenzene (B91143) moiety can induce significant changes in the polymer's shape and volume.
Liquid crystalline-based actuators containing azobenzene photoswitches are a prominent example of this technology. uni-freiburg.de These materials combine the anisotropic properties of liquid crystals with the elasticity of polymer networks. uni-freiburg.de Upon irradiation with light of a specific wavelength, the trans-to-cis isomerization of the azobenzene units disrupts the liquid crystalline order, leading to a macroscopic shape change. uni-freiburg.de This process is reversible, and the material can return to its original shape upon exposure to a different wavelength of light or through thermal relaxation. Research has demonstrated significant photoinduced reversible contraction in such actuators, on the order of 7% of the initial length, which can be achieved in a matter of seconds. csic.esnih.gov
Shape memory polymers (SMPs) are another class of smart materials that can be programmed to remember a permanent shape and can be deformed and fixed into a temporary shape. The original shape can be recovered upon exposure to an external stimulus, such as heat or light. Azobenzene-containing polymers have been investigated for their potential in developing photoresponsive SMPs. The photoisomerization of the azobenzene units can be used to trigger the shape recovery process, offering a non-contact method of actuation.
| Material System | Actuation Mechanism | Key Findings |
| Azobenzene-doped Liquid Crystal Polymers | Photothermal and Photomechanical | Elucidation of both photothermal and photomechanical contributions to actuation in both dry and aqueous environments. rsc.org |
| Azobenzene Liquid-Crystal Shape Memory Polyurethanes | Photo-thermo-synergy | The polymer exhibited excellent triple-shape memory and unique photo-thermo-synergy response shape memory characteristics. rsc.org |
| Magnetically Responsive Shape Memory Polymers | Magnetically Induced Shape Memory | Enabled remote actuation via an alternating magnetic field, offering enhanced control over the material's response. semanticscholar.org |
Liquid Crystalline Materials and Optically Addressable Layers
The integration of this compound into liquid crystalline materials has opened up new possibilities for the development of optically addressable layers with applications in information storage and display technologies. The photoresponsive nature of the azobenzene moiety allows for the dynamic control of the liquid crystal alignment.
The mechanism of photoinduced alignment involves the selective excitation of azobenzene molecules with a specific orientation relative to the polarization of the incident light. This leads to a depletion of molecules in that orientation and an accumulation of molecules in other orientations, resulting in a net alignment of the liquid crystal phase.
The ability to control the alignment of liquid crystals with light has significant implications for optical information storage and display technologies. In the context of optical data storage, photoresponsive liquid crystal materials can be used to create high-density, rewritable storage media. Information can be written into the material by using polarized light to create specific alignment patterns, and this information can be erased and rewritten by changing the polarization or wavelength of the light. Polarization holographic data storage using azobenzene polyester (B1180765) has demonstrated the potential for high-density data storage. researchgate.net
In the realm of display technologies, photo-aligning liquid crystals offers an alternative to the traditional mechanical rubbing method for creating the alignment layer in liquid crystal displays (LCDs). ic.ac.ukyoutube.comnih.gov This non-contact method can lead to improved display quality and manufacturing efficiency. The use of photoresponsive materials could also enable the development of novel display technologies, such as bistable displays that retain their image without a constant power supply.
| Technology | Application of Azobenzene Moiety | Potential Advantages |
| Polarization Holographic Data Storage | As the photoresponsive element in azobenzene polyester films. researchgate.net | High data density, non-volatile storage, data encryption possibilities. researchgate.net |
| Liquid Crystal Displays (LCDs) | Photo-alignment layers to control the orientation of liquid crystal molecules. ic.ac.ukyoutube.comnih.gov | Improved display quality, simplified manufacturing process, potential for novel display types. |
| Fluorescent Materials-Based Information Storage | As a component in stimuli-responsive fluorescent materials. scilit.com | Enhanced data security, stability, and multi-level data encryption. scilit.com |
Lack of Specific Research Data Precludes Article Generation on "this compound" in Advanced Materials Science
A thorough investigation into the scientific literature and available research data reveals a significant gap in information regarding the chemical compound this compound, specifically concerning its applications in advanced materials science as outlined. Despite extensive searches for its role in surface functionalization, photo-switchable nanomaterials, and optoelectronic devices, no specific research findings, data tables, or detailed studies directly involving this compound could be located.
The requested article structure hinged on detailed, scientifically accurate content for several key areas:
Surface Functionalization and Self-Assembled Monolayers (SAMs): No studies were found detailing the covalent grafting of this compound onto inorganic or organic substrates. Similarly, research on its specific use for light-controlled wettability and surface energy modulation is not present in the available literature. While azobenzene derivatives, in general, are known for these properties, data specific to the nonafluoro-substituted variant is absent.
Photo-Switchable Nanomaterials and Hybrid Architectures: The investigation yielded no results on the integration of this compound with plasmonic or semiconductor nanostructures. Furthermore, there is no available research on its application in photo-controlled release systems for non-biological chemical cargos.
Optoelectronic and Photonic Device Architectures: No literature could be found that discusses the incorporation or application of this compound within optoelectronic or photonic devices.
Due to the strict requirement to focus solely on this compound and the complete absence of specific data for this compound within the requested contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would require speculation or the extrapolation of data from other, chemically distinct azobenzene compounds, which would violate the core instruction to focus exclusively on the specified subject.
Unable to Generate Article on "this compound" Due to Lack of Specific Data
Despite a comprehensive search for scientific literature, detailed experimental data and research findings specifically for the chemical compound "this compound" are not sufficiently available in the public domain to construct the thorough and scientifically accurate article as requested.
While the existence and synthesis of this compound are mentioned in select scientific abstracts, the specific, in-depth information required to populate the detailed outline provided in the user's instructions is not accessible. Key missing information includes:
Detailed Synthesis and Characterization: A specific, reproducible synthesis protocol and comprehensive characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are not available.
Chemical and Physical Properties: Crucial data such as the crystal structure with unit cell parameters, detailed solvatochromic studies in various solvents, and specific spectroscopic data (e.g., UV-Vis absorption maxima for both trans and cis isomers) could not be located.
Photochromic Behavior: Quantitative data regarding the photoisomerization quantum yields and the kinetics of the trans-cis-trans isomerization process for this specific compound are absent from the available literature.
Applications in Advanced Materials Science: No research papers or patents could be found that detail the integration or application of this compound in light-modulated electronic switches, organic transistors, photonic crystals, or light-harvesting applications.
The search did yield general information on related compounds, such as other fluorinated azobenzenes and hydroxyazobenzenes. However, adhering to the strict instruction to focus solely on this compound prevents the use of this more general data.
Consequently, without access to specific experimental results and detailed research findings for this compound, it is not possible to generate an article that meets the required standards of being thorough, informative, and scientifically accurate based on the provided outline. Access to full-text versions of niche chemical journals or specialized chemical databases would likely be necessary to obtain the required information.
Supramolecular Assemblies and Self Organization Phenomena
Host-Guest Chemistry with Molecular Cages and Cavitands
The integration of 4-hydroxynonafluoroazobenzene into host-guest systems is anticipated to leverage its photochromic properties to control the association and dissociation of guest molecules.
Photo-Switchable Encapsulation and Release of Small Molecules (non-biological)
It is hypothesized that this compound can be incorporated as a functional component of molecular cages or as a guest that modulates the host's binding affinity. The reversible trans-to-cis photoisomerization of the azobenzene (B91143) unit induces a significant change in its molecular geometry. This structural alteration could be harnessed to control the encapsulation and release of small, non-biological guest molecules. For instance, in a host-guest complex, the linear trans isomer might favor the binding of a specific guest, while the bent cis isomer could sterically hinder the guest, leading to its release upon irradiation with UV light. The process would be reversible with the application of visible light or heat, which would switch the azobenzene back to its trans form, allowing for re-encapsulation.
Modulation of Photoisomerization within Confined Spaces
The confined environment of a molecular cage or cavitand is expected to exert a significant influence on the photoisomerization dynamics of encapsulated this compound. The steric constraints imposed by the host cavity could alter the kinetics and quantum yields of the trans-cis isomerization. It is plausible that the host environment could stabilize one isomer over the other, thereby shifting the photostationary state. Furthermore, specific interactions between the hydroxyl group or the fluorinated ring of the guest and the interior surface of the host could lead to unique photophysical behaviors not observed in bulk solution.
Hydrogen Bonding and π-π Stacking Driven Architectures
The presence of both a hydrogen-bond-donating hydroxyl group and an electron-deficient fluorinated aromatic ring makes this compound a prime candidate for constructing ordered supramolecular assemblies through non-covalent interactions.
Photoresponsive Gels and Supramolecular Polymers
The directional nature of hydrogen bonding involving the hydroxyl group, combined with the potential for π-π stacking interactions, could enable the formation of extended one-dimensional chains or three-dimensional networks, leading to the gelation of organic solvents. The photoisomerization of the azobenzene core would serve as a trigger to modulate the gel's properties. The transition from the more planar and aggregation-prone trans isomer to the bent cis isomer upon UV irradiation would likely disrupt the long-range order of the self-assembled structures, potentially leading to a gel-to-sol transition. This process could be reversed with visible light, making the material a photoresponsive soft matter.
Self-Assembly of Ordered Structures via Non-Covalent Interactions
In the solid state or at high concentrations in solution, this compound is expected to self-assemble into highly ordered structures. The interplay between hydrogen bonding (O-H···O or O-H···N) and π-π stacking interactions involving the electron-deficient perfluorinated ring and the other phenyl ring would dictate the packing arrangement. The strong dipole moment of the fluorinated azobenzene and its tendency to form parallel-displaced or face-to-face π-stacks would be a key factor in the formation of these ordered domains. The photo-switchable nature of the molecule could allow for the dynamic and reversible control over the morphology of these self-assembled structures.
Mechanically Interlocked Molecules (MIMs) and Molecular Machines
The significant structural change that accompanies the photoisomerization of this compound makes it an attractive component for the construction of molecular machines and mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes.
By incorporating this fluorinated azobenzene unit into the axle of a rotaxane or the macrocycle of a catenane, it would be possible to control the relative positions of the interlocked components using light. For example, in a rotaxane, the isomerization from the linear trans form to the bent cis form could induce the shuttling of the macrocycle between two different recognition sites on the axle. This light-driven motion at the molecular level is the fundamental principle of a molecular machine. The high degree of fluorination could also introduce specific interactions with the other components of the MIM, potentially leading to more complex and controlled movements. While the specific synthesis of such systems with this compound has not been reported, its properties align well with the design principles of photo-driven molecular machinery.
Design of Photo-Switchable Rotaxanes and Catenanes
Mechanically interlocked molecules, such as rotaxanes and catenanes, are at the forefront of supramolecular chemistry, offering platforms for the development of molecular machines. The integration of photo-responsive units like this compound into these systems allows for the precise external control of their structure and function.
The design of photo-switchable rotaxanes and catenanes incorporating this compound hinges on the significant geometric change that occurs during its E to Z isomerization upon light irradiation. The elongated, linear shape of the trans (E) isomer can be utilized as a "thread" that can pass through the cavity of a macrocyclic "wheel," while the bent, bulkier cis (Z) isomer can act as a "stopper," preventing the dethreading of the macrocycle.
A key design consideration is the strategic placement of recognition sites on both the azobenzene thread and the macrocycle to facilitate their association through non-covalent interactions. In the case of this compound, the terminal hydroxyl group is an excellent hydrogen bond donor, capable of forming strong interactions with a complementary hydrogen bond acceptor on the macrocycle, such as a crown ether or a cyclodextrin (B1172386) derivative.
The operational principle of such a photo-switchable rotaxane would be as follows:
Threading: In its stable E configuration, the this compound derivative can be threaded through a macrocycle. The formation of a stable complex would be driven by hydrogen bonding between the hydroxyl group and the macrocycle, as well as potential arene-perfluoroarene stacking interactions between the electron-rich macrocycle and the electron-deficient perfluorinated ring of the azobenzene.
Switching and Trapping: Irradiation with a specific wavelength of light (typically in the UV or visible region for fluorinated azobenzenes) induces the isomerization from the E to the Z form. This geometric change effectively increases the steric bulk at one end of the thread, trapping the macrocycle and preventing its dissociation.
Unlocking and Dethreading: The reverse isomerization from Z to E can be triggered by irradiation with a different wavelength of light or, in some cases, by thermal relaxation. This restores the linear shape of the azobenzene moiety, allowing the macrocycle to dethread.
While specific experimental data on rotaxanes and catenanes built with this compound are not yet prevalent in the literature, the photochemical properties of analogous ortho-fluorinated azobenzenes provide a strong basis for their potential performance. Ortho-fluorination is known to red-shift the n→π* absorption bands and significantly increase the thermal half-life of the Z-isomer, making the photo-switched state more persistent. rsc.orgnih.govresearchgate.net
| Property | Typical Value for Ortho-Fluorinated Azobenzenes | Reference |
|---|---|---|
| λmax (E → Z isomerization) | 360-450 nm | rsc.org |
| λmax (Z → E isomerization) | 450-550 nm | rsc.org |
| Thermal half-life of Z-isomer | Hours to days | rsc.orgrsc.org |
| Quantum Yield (E → Z) | 0.1 - 0.3 | benthamscience.com |
The design of catenanes, which consist of two or more interlocked macrocycles, can also be controlled by light using a similar strategy. In this case, the this compound unit would be incorporated into the backbone of one or both macrocycles. Photoisomerization would alter the shape and size of the macrocyclic cavity, thereby modulating the interaction and relative motion of the interlocked rings. scribd.com
Light-Driven Molecular Motors and Actuators
The conversion of light energy into mechanical work at the molecular level is a fundamental goal of nanotechnology. Light-driven molecular motors are molecules capable of continuous, unidirectional rotation powered by light. While the archetypal examples are based on overcrowded alkenes, the principles of photo-induced conformational changes can also be applied to azobenzene-containing systems to create molecular actuators and photo-responsive materials. acs.org
When incorporated into a polymer matrix, such as a liquid crystal network (LCN), the collective, light-induced isomerization of this compound molecules can be amplified to generate macroscopic mechanical motion. researchgate.netnih.govinrim.it The process relies on the transfer of the molecular shape change to the surrounding polymer chains, leading to contraction or expansion of the material.
The key features of this compound that make it a promising candidate for light-driven actuators include:
Large and Reversible Shape Change: The E to Z isomerization results in a significant change in the end-to-end distance of the molecule, which can induce strain in a polymer network.
Visible Light Activation: As with other fluorinated azobenzenes, it is anticipated that this compound can be switched with visible light, which is less damaging to materials and allows for deeper penetration compared to UV light. nih.gov
Bistability: The long thermal half-life of the Z-isomer of ortho-fluorinated azobenzenes allows for the creation of materials that can maintain a deformed shape until actively switched back with another wavelength of light. rsc.orgmcgill.ca
An actuator based on an LCN doped with this compound would function as follows:
Initial State: The LCN is prepared with the this compound molecules aligned in a specific direction in their E-state.
Actuation: Upon irradiation with light that induces E to Z isomerization, the azobenzene molecules bend. This molecular motion disrupts the local order of the liquid crystal polymer, causing a macroscopic contraction of the material along the alignment direction. This can manifest as bending, twisting, or other forms of motion.
Recovery: Irradiation with a different wavelength of light that promotes Z to E isomerization will cause the azobenzene molecules to return to their linear shape, restoring the initial alignment and shape of the LCN.
The performance of such actuators is characterized by parameters like the degree of deformation (e.g., bending angle or contraction percentage) and the speed of response. While specific data for this compound-based actuators is not available, studies on similar azobenzene-LCN systems provide an indication of their potential capabilities.
| Actuator Performance Metric | Typical Values for Azobenzene-LCNs | Reference |
|---|---|---|
| Photo-induced Strain/Contraction | 5 - 40% | nih.govacs.org |
| Response Time (Actuation) | Milliseconds to seconds | inrim.it |
| Bending Angle | Up to 180° | acs.org |
| Work Capacity | ~10-100 kJ/m³ | acs.org |
The unique supramolecular interactions offered by the hydroxyl and perfluorinated moieties of this compound could be further exploited to create more complex and functional actuators. For example, hydrogen bonding could be used to control the cross-linking density of the polymer network, while arene-perfluoroarene interactions could enhance the ordering and mechanical properties of the material. rsc.org
Development of Advanced Analytical Methodologies for Complex Systems
Chromatographic Techniques for Isomeric Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of "4-Hydroxynonafluoroazobenzene," enabling the separation of its isomers and the determination of sample purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these purposes.
High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array (PDA) detector is a versatile and widely used technique for the analysis of "this compound". ctlatesting.com This method allows for the efficient separation of the cis (Z) and trans (E) isomers and the quantification of their relative abundance in a sample. The PDA detector simultaneously collects absorbance data across a range of wavelengths, providing spectral information that aids in peak identification and purity assessment. ctlatesting.commdpi.com
The choice of stationary phase and mobile phase is critical for achieving optimal separation. Reversed-phase columns, such as those with C18 or phenyl-bonded stationary phases, are commonly employed. rsc.orgsielc.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, with the gradient or isocratic elution conditions optimized to resolve the isomers. mdpi.comrsc.org
Key Parameters in HPLC-PDA Analysis:
Stationary Phase: C18, Phenyl-bonded silica rsc.org
Mobile Phase: Acetonitrile/water or Methanol/water gradients mdpi.com
Detection: Photo-Diode Array (PDA) for multi-wavelength analysis ctlatesting.commdpi.com
Flow Rate: Typically in the range of 0.5-1.5 mL/min
Column Temperature: Controlled to ensure reproducible retention times
The purity of "this compound" samples can be accurately determined by integrating the peak areas of the main compound and any impurities detected in the chromatogram. nih.goviaea.orgmdpi.com The validation of the HPLC method, including parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), is essential for ensuring reliable and reproducible results. nih.govmdpi.comjapsonline.com
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Elution of isomers and impurities |
| Flow Rate | 1.0 mL/min | Optimal separation efficiency |
| Detection | PDA (200-600 nm) | Spectral identification and quantification |
| Injection Volume | 10 µL | Standardized sample introduction |
Gas Chromatography (GC) is a suitable technique for the analysis of volatile derivatives of "this compound" and for trace-level analysis. For the parent compound, which may have limited volatility, derivatization to a more volatile species (e.g., by silylation of the hydroxyl group) might be necessary to facilitate GC analysis.
GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. aidic.it A variety of stationary phases with different polarities can be used to optimize the separation of the target analyte from matrix components and impurities. aidic.it When coupled with a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), GC can achieve very low detection limits, making it ideal for trace analysis. aidic.it
Applications of GC in "this compound" Analysis:
Purity assessment of volatile starting materials or synthetic intermediates.
Quantification of trace impurities in the final product.
Analysis of degradation products that are amenable to GC.
The development of a robust GC method involves optimizing parameters such as the temperature program of the oven, the type of carrier gas and its flow rate, and the injection technique.
Advanced Spectroscopic Analytical Probes for In-situ Monitoring
Spectroscopic techniques are invaluable for the real-time, in-situ monitoring of the dynamic processes involving "this compound," particularly its photo-switching behavior.
UV-Vis spectrophotometry is the primary tool for investigating the photo-switching properties of "this compound". mdpi.com The trans and cis isomers of azobenzenes exhibit distinct absorption spectra. The trans isomer typically has a strong π-π* transition in the UV region and a weaker n-π* transition in the visible region. Upon irradiation with light of an appropriate wavelength, the molecule isomerizes to the cis form, leading to characteristic changes in the UV-Vis spectrum.
By monitoring the changes in absorbance at specific wavelengths over time during and after irradiation, the efficiency and kinetics of the photo-isomerization and thermal relaxation processes can be determined. mdpi.comresearchgate.net The quantum yield of photo-isomerization, a measure of the efficiency of the process, can be calculated from the initial rate of change in absorbance upon irradiation. The kinetics of the thermal back-isomerization from the cis to the more stable trans form can be studied by monitoring the spectral changes in the dark. mdpi.com
| Isomer | Typical λmax (π-π) | Typical λmax (n-π) | Molar Absorptivity (ε) |
|---|---|---|---|
| trans | ~320-360 nm | ~430-450 nm | High for π-π, Low for n-π |
| cis | ~250-280 nm | ~430-450 nm | Lower for π-π, Higher for n-π |
While many azobenzene derivatives are not strongly fluorescent, modification of the "this compound" structure can impart fluorescent properties, enabling its use as a fluorescent probe for environmental sensing. nih.govscispace.com The fluorescence of such a probe can be sensitive to the polarity, viscosity, or the presence of specific analytes in its environment. mdpi.commdpi.com
For instance, the photo-isomerization of a fluorescent azobenzene derivative can lead to a change in its fluorescence quantum yield or emission wavelength. This "on-off" or ratiometric fluorescence switching can be exploited for sensing applications. The interaction of the probe with an analyte can modulate the photo-switching behavior or directly affect the fluorescence properties, providing a detectable signal. The high sensitivity of fluorescence spectroscopy makes it a powerful technique for detecting trace amounts of environmental contaminants. nih.govmdpi.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis of Derivatives
Mass spectrometry (MS) is an essential technique for the molecular identification of "this compound" and the structural elucidation of its derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and confirm its identity. thermofisher.commdpi.com
When coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), MS can provide mass information for each separated component in a mixture. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural analysis. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the structure of the molecule, allowing for the identification of different functional groups and their connectivity. nih.govnih.gov This is crucial for characterizing reaction products, metabolites, or degradation products of "this compound."
Information Obtained from Mass Spectrometry:
Molecular Weight: Confirmation of the expected molecular mass.
Elemental Composition: Determined from high-resolution mass measurements. thermofisher.com
Structural Information: Deduced from the fragmentation patterns in MS/MS spectra. nih.govnih.gov
Impurity Profiling: Identification of by-products and impurities in a sample.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the elemental and isotopic composition of a sample. mdpi.com It is particularly valuable for the identification of unknown compounds by providing highly accurate molecular mass measurements. mdpi.comresearchgate.net Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between molecules with the same nominal mass but different elemental formulas. researchgate.netcdistore.com
For the compound this compound, with the chemical formula C₁₂HF₉N₂O, the theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element.
The exact mass of this compound is a critical parameter for its unambiguous identification in complex matrices. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, are capable of measuring this mass with high precision, typically with an error of less than 5 parts per million (ppm). cdistore.com This level of accuracy allows for the confident determination of the elemental composition of the molecule.
The table below illustrates the calculation of the theoretical exact mass for this compound.
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 1 | 1.007825 | 1.007825 |
| Fluorine (¹⁹F) | 9 | 18.998403 | 170.985627 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 359.994515 |
Note: The exact mass is calculated using the mass of the most abundant isotope for each element.
An experimentally determined exact mass from an HRMS analysis that closely matches this theoretical value would provide strong evidence for the presence of this compound.
Tandem Mass Spectrometry for Structural Elucidation of Complex Derivatives
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, ions of a particular mass-to-charge ratio (the precursor ions) are selected, fragmented through a process like collision-induced dissociation (CID), and the resulting product ions are then mass-analyzed. researchgate.net This provides valuable information about the molecule's connectivity and can be used to identify its substructures.
For the structural elucidation of this compound and its derivatives, tandem mass spectrometry would be an indispensable tool. The fragmentation patterns observed in the MS/MS spectrum can help to confirm the identity of the compound and to locate modifications in its derivatives.
Hypothetical Fragmentation of this compound
A primary fragmentation event for the protonated molecule [M+H]⁺ of this compound could involve the cleavage of the azo bond. This would lead to the formation of characteristic fragment ions corresponding to the hydroxylated phenyl portion and the nonafluorinated phenyl portion of the molecule.
The table below outlines some potential major fragment ions that could be observed in the tandem mass spectrum of this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion | Chemical Formula of Fragment | Exact Mass of Fragment (Da) |
| 360.99909 | [C₆F₅N₂]⁺ | C₆F₅N₂ | 193.99900 |
| 360.99909 | [C₆H₅O]⁺ | C₆H₅O | 93.03404 |
| 360.99909 | [C₆F₅]⁺ | C₆F₅ | 166.99285 |
| 360.99909 | [C₆H₄N]⁺ | C₆H₄N | 90.03422 |
Note: The m/z of the precursor ion corresponds to the exact mass of the protonated molecule [C₁₂H₁F₉N₂O + H]⁺.
The observation of these and other fragment ions would allow for the detailed structural characterization of this compound and its derivatives, providing a higher degree of confidence in their identification.
Development of Sensing Platforms for Chemical Analytes (non-biological)
Photo-Switchable Indicators for Specific Ions or Molecules in Non-Biological Media
Azobenzene and its derivatives are well-known for their photochromic properties, meaning they can undergo reversible isomerization between their trans and cis forms upon irradiation with light of specific wavelengths. This photo-switching behavior can be harnessed to develop indicators for specific ions or molecules. The binding of an analyte to the azobenzene-containing molecule can influence its electronic and steric properties, leading to a detectable change in its photo-switching behavior or its spectral properties.
While direct applications of this compound as a photo-switchable indicator have not been extensively reported, its structure suggests potential in this area. The hydroxyl group could act as a binding site for certain ions or molecules. The highly fluorinated ring can modulate the electronic properties and the stability of the cis and trans isomers, potentially leading to more robust and selective indicators.
The general principle of an azobenzene-based photo-switchable indicator involves a change in the absorption spectrum or fluorescence upon analyte binding, which is often coupled to the photo-isomerization process. For instance, the binding of a metal ion to a receptor site on the azobenzene molecule might stabilize one isomeric form over the other, resulting in a measurable optical response.
Integration into Chemical Sensors for Environmental or Industrial Applications
The development of reliable chemical sensors is crucial for environmental monitoring and industrial process control. alliedacademies.orgchemistryjournals.net These sensors are designed to detect and quantify specific chemical substances in various media. alliedacademies.org The integration of photo-switchable molecules like this compound into sensor platforms could lead to novel sensing technologies.
For environmental applications, such sensors could potentially be used to detect pollutants in air or water. alliedacademies.org For example, a sensor incorporating this compound could be designed to change color or fluorescence in the presence of a target analyte, providing a rapid and simple detection method.
In industrial settings, these sensors could be employed for process monitoring, for instance, to detect the presence of specific chemicals in a reaction mixture. The robust nature of fluorinated compounds could make this compound suitable for use in harsh industrial environments.
The table below summarizes the potential applications and the underlying principles for chemical sensors based on this compound.
| Application Area | Potential Target Analytes | Sensing Principle |
| Environmental Monitoring | Heavy metal ions, organic pollutants | Change in absorbance or fluorescence upon analyte binding and/or photo-isomerization |
| Industrial Process Control | Specific chemical intermediates or byproducts | Modulation of photochromic behavior in the presence of the target molecule |
The development of such sensors would require further research to functionalize this compound with appropriate receptor units for the target analytes and to integrate it into a suitable sensor matrix.
Future Research Trajectories and Emerging Paradigms
Design Principles for Red-Shifted and Bistable Fluorinated Azobenzene (B91143) Switches
A significant frontier in the development of azobenzene-based molecular switches is the extension of their absorption profiles into the visible and near-infrared regions of the electromagnetic spectrum. This "red-shifting" is crucial for applications in biological systems and deep-penetrating optical devices. Concurrently, enhancing the bistability of these switches, particularly the thermal stability of the cis-isomer, is paramount for their integration into practical material systems.
The efficiency of photoisomerization is a critical parameter for the performance of molecular switches. For fluorinated azobenzenes, including 4-hydroxynonafluoroazobenzene, enhancing their ability to switch under visible or near-infrared (NIR) light is a key research objective. The introduction of ortho-fluorine atoms is a known strategy to separate the n→π* absorption bands of the E and Z isomers, which is a prerequisite for efficient switching with visible light. nih.govmdpi.com
Further red-shifting can be achieved through strategic substitution patterns. For example, combining ortho-fluorination with ortho-amination has been shown to boost visible-light absorption. mdpi.com The introduction of electron-withdrawing groups at the para-position can further tune the absorption spectra. nih.govmdpi.com Computational studies have also highlighted that both the chemical composition and the conformational geometry of the azobenzene core play a crucial role in determining its photophysical properties. researchgate.netoaepublish.com For instance, tetra-ortho-substitution with heteroatoms is a significant advancement for generating red-shifted photoswitches. nih.govresearchgate.net
Future design principles will likely involve a combination of these strategies. For this compound, this could entail the addition of further substituents to the non-fluorinated phenyl ring to create a "push-pull" system. Such systems, featuring electron-donating and electron-withdrawing groups on opposite sides of the molecule, are known to narrow the HOMO-LUMO gap and induce a significant red-shift in the absorption spectrum. oaepublish.com
| Design Principle | Effect on Photophysical Properties | Relevant Findings |
|---|---|---|
| Ortho-Fluorination | Separates n→π* absorption bands of E and Z isomers. | Enables bidirectional photoswitching with visible light. nih.govmdpi.com |
| Ortho-Amination | Boosts visible-light absorption. | Can be combined with ortho-fluorination for enhanced performance. mdpi.com |
| Para-Substitution with Electron-Withdrawing Groups | Further tunes absorption spectra. | Can create a 50 nm separation of n→π* transitions. nih.govmdpi.com |
| Tetra-ortho-substitution with Heteroatoms | Significant red-shifting of absorption bands. | A notable advancement in creating visible-light-responsive switches. nih.govresearchgate.net |
| "Push-Pull" Systems | Narrows the HOMO-LUMO gap, leading to a red-shift. | Achieved by placing electron-donating and electron-withdrawing groups on opposite sides of the molecule. oaepublish.com |
The thermal stability of the cis-isomer is a critical factor for the practical application of azobenzene-based materials, as it dictates the lifetime of the switched state. For many applications, a long thermal half-life is desirable to maintain the light-induced function. The introduction of ortho-fluorine atoms, as in this compound, is a highly effective strategy for increasing the thermal stability of the cis-isomer. mdpi.com Tetra-ortho-fluorinated azobenzenes can exhibit cis-isomer half-lives of up to 700 days. nih.gov
The stability of the cis-isomer is influenced by the electronic effects of the substituents. dntb.gov.ua The σ-electron-withdrawing nature of fluorine at the ortho-position enhances the thermal stability of the Z isomer. dntb.gov.ua The polarity of the solvent also plays a role, with polar solvents generally promoting the stability of the cis-isomers. dntb.gov.ua
In solid-state systems, the local environment of the azobenzene moiety can significantly impact the thermal isomerization kinetics. The incorporation of azobenzenes into rigid matrices, such as polymers or metal-organic frameworks (MOFs), can prolong the lifetime of the cis-isomer by sterically hindering the isomerization process. youtube.com The design of the polymer architecture, such as main-chain versus side-chain incorporation, can also be used to tailor the stability of the cis-isomer.
Future strategies will likely focus on a multi-pronged approach, combining optimal substitution patterns on the azobenzene core with careful design of the surrounding material matrix to maximize the thermal stability of the cis-state.
| Factor | Mechanism of Action | Example |
|---|---|---|
| Ortho-Fluorination | Electronic effects of the σ-electron-withdrawing fluorine atoms. | Tetra-ortho-fluorinated azobenzenes with half-lives up to 700 days. nih.gov |
| Solvent Polarity | Polar solvents can stabilize the dipole moment of the Z isomer. | Increased stability of cis-isomers in polar solvents like acetonitrile. dntb.gov.ua |
| Matrix Rigidity | Steric hindrance of the isomerization process in a rigid environment. | Incorporation into polymers or metal-organic frameworks (MOFs). youtube.com |
| Polymer Architecture | Tailoring the local environment of the azobenzene moiety. | Main-chain vs. side-chain incorporation of azopolymers. |
Multi-Stimuli Responsive Systems Incorporating this compound
The development of materials that can respond to multiple external stimuli is a rapidly growing area of research. mdpi.comswissphotonics.netupf.edu Such systems offer more complex and finely-tuned control over material properties. This compound, with its inherent photoresponsivity, is an excellent candidate for integration into multi-stimuli responsive systems.
For example, the hydroxyl group of this compound can be used to impart pH-responsiveness. By incorporating this molecule into a polymer backbone, a material that responds to both light and changes in pH could be created. Similarly, the azobenzene unit could be combined with thermoresponsive polymers to create materials that exhibit light- and temperature-dependent behavior. upf.edu
The design of multi-stimuli responsive systems requires careful consideration of the interplay between the different responsive components. mdpi.com The sequence of stimuli application can be critical in achieving the desired functional outcome. mdpi.com Future research in this area will focus on the synthesis of novel polymers and supramolecular assemblies that incorporate this compound alongside other responsive moieties to create sophisticated and highly functional materials.
Integration with Quantum Photonics and Advanced Computing Technologies for Novel Devices
While direct research integrating this compound into quantum photonics and advanced computing is still in its nascent stages, the unique properties of photoswitchable molecules suggest significant potential in these fields. The reversible isomerization of azobenzenes can be harnessed to control the flow of light and information at the nanoscale, making them attractive for applications in optical data storage and processing.
The distinct optical states of the trans and cis isomers can be used to represent the "0" and "1" states of a binary system. The ability to switch between these states with high precision and speed is a key requirement for optical computing. The high quantum yields and fatigue resistance of fluorinated azobenzenes make them promising candidates for such applications.
In the realm of quantum photonics, single molecules of photoswitchable compounds could potentially be used as quantum emitters or as components of quantum gates. The interaction of light with a single azobenzene molecule could be used to control the quantum state of a photon, paving the way for the development of novel quantum computing architectures. Further research is needed to explore the quantum coherent properties of this compound and to develop methods for its precise integration into photonic and quantum devices.
Rational Design for Scalable Synthesis and High-Throughput Material Fabrication
For the widespread application of this compound-containing materials, the development of scalable and cost-effective synthesis and fabrication methods is essential. While the synthesis of fluorinated azobenzenes can be complex, recent advances in synthetic methodology are addressing these challenges. researchgate.net
Rational design principles, guided by computational modeling, can aid in the development of more efficient synthetic routes. High-throughput experimentation (HTE) is another powerful tool that can accelerate the discovery and optimization of new materials. mdpi.com HTE involves the rapid synthesis and screening of large libraries of compounds, allowing for the efficient identification of materials with desired properties.
In terms of material fabrication, techniques such as inkjet printing and roll-to-roll processing are being explored for the large-scale production of thin films and devices containing functional molecules. mdpi.com The development of printable inks containing this compound could enable the rapid and cost-effective fabrication of a wide range of photoresponsive materials and devices.
Exploration of Novel Photophysical and Photochemical Phenomena in Confined Geometries
The behavior of molecules can be significantly altered when they are confined to nanoscale environments. The study of this compound in confined geometries, such as in nanopores, liquid crystals, or self-assembled monolayers (SAMs), is a promising area for future research.
In such confined spaces, intermolecular interactions and surface effects can influence the photoisomerization dynamics, thermal stability, and photophysical properties of the azobenzene moiety. For example, the alignment of azobenzene molecules within a liquid crystal matrix can be controlled by light, leading to macroscopic changes in the optical properties of the material. mdpi.comswissphotonics.net
The formation of SAMs on solid substrates provides a means to create highly ordered, two-dimensional arrays of this compound molecules. nih.govoaepublish.com These well-defined systems are ideal for studying the fundamental aspects of photoisomerization at surfaces and for the development of novel sensors and molecular electronic devices. The investigation of this compound in these and other confined environments is expected to reveal new and interesting photophysical and photochemical phenomena, opening up new avenues for its application.
Q & A
Q. What computational tools predict the environmental fate of this compound?
- Methodology : Apply EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Validate with experimental soil adsorption studies (OECD 106) and aqueous photolysis half-lives. Use QSAR models to prioritize metabolites for LC-MS screening, focusing on defluorinated or hydroxylated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
